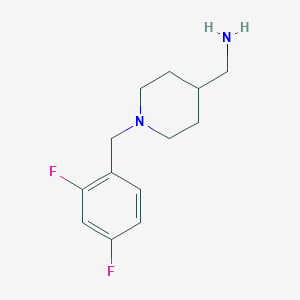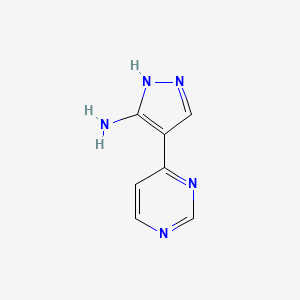
4-(嘧啶-4-基)-1H-吡唑-5-胺
描述
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C7H7N5 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物医学应用
吡唑并[3,4-b]吡啶,包括类似于“4-(嘧啶-4-基)-1H-吡唑-5-胺”的化合物,迄今为止已在超过 5500 篇参考文献(包括 2400 项专利)中被描述 . 它们已被用于广泛的生物学靶标 .
用于癌症治疗的蛋白激酶抑制剂
嘧啶及其稠合衍生物,包括吡唑并[3,4-d]嘧啶,已显示出有希望的抗癌活性 . 这些化合物通过不同的作用机制发挥其抗癌潜力,其中之一是抑制蛋白激酶,蛋白激酶是控制细胞生长、分化、迁移和代谢的必需酶 .
靶向激酶抑制剂 (TKI)
一系列新的化合物,特别是卤代“ (E)-4-((7H-吡咯并[2,3-d]嘧啶-4-基)氨基)-N'-苄叉苯腙”,已成功地以三步高产率合成 . 这些化合物被认为是有希望的用于癌症治疗的靶向激酶抑制剂 (TKI) .
抗癌药
嘧啶和稠合嘧啶衍生物已被开发为选择性肿瘤药物,称为分子靶向疗法,它们抑制某些刺激肿瘤细胞生长的受体和信号通路 .
新型化合物的合成
化合物 [4-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基氨基)苯基]甲酮是通过在回流条件下将 4-(1-苯基-1H-吡唑并[3,4-d]嘧啶-4-基氨基)苯甲酰肼与乙酰丙酮在乙酸中加热 10 小时合成的 . 这表明“4-(嘧啶-4-基)-1H-吡唑-5-胺”在合成新化合物方面的潜力。
嘌呤的生物等排体
稠合嘧啶被认为是嘌呤的生物等排体 . 这意味着它们可以模拟嘌呤的生物活性,嘌呤是 DNA 和 RNA 的重要组成部分,并在细胞能量转移和信号转导过程中发挥关键作用 .
作用机制
Target of Action
The primary target of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is the Serine/threonine-protein kinase ATR . This enzyme plays a crucial role in the DNA damage response mechanism .
Mode of Action
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting this enzyme, it interferes with the DNA damage response mechanism, which can lead to the disruption of cell growth and proliferation .
Biochemical Pathways
The inhibition of the Serine/threonine-protein kinase ATR affects the DNA damage response pathway . This can lead to the destabilization of the cell cycle, potentially causing cell death or preventing the replication of damaged DNA .
Result of Action
The inhibition of the Serine/threonine-protein kinase ATR by 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine can lead to the disruption of the DNA damage response mechanism . This can result in the destabilization of the cell cycle, potentially leading to cell death or preventing the replication of damaged DNA .
生化分析
Biochemical Properties
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is with cyclin-dependent kinases (CDKs), where it acts as an inhibitor. This interaction is significant in regulating cell cycle progression and has implications in cancer research . Additionally, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine has been shown to interact with protein kinases, affecting phosphorylation processes and signal transduction pathways .
Cellular Effects
The effects of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine has been observed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDKs and other kinases . This leads to a reduction in cell proliferation and tumor growth. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine exerts its effects through several mechanisms. It binds to the active sites of CDKs and other kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
The stability and effects of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . In in vitro studies, the effects of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration . Long-term effects in in vivo studies have shown that prolonged exposure to 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine can lead to sustained inhibition of cell proliferation and tumor growth .
Dosage Effects in Animal Models
The effects of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine with metabolic enzymes can also affect metabolic flux and the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function .
Subcellular Localization
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is localized in specific subcellular compartments, which can affect its activity and function. It has been observed to accumulate in the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, post-translational modifications such as phosphorylation can direct 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine to specific organelles, further modulating its activity .
属性
IUPAC Name |
4-pyrimidin-4-yl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H3,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZZROYLEOBVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695033 | |
| Record name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-49-3 | |
| Record name | 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


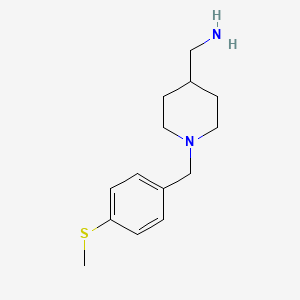
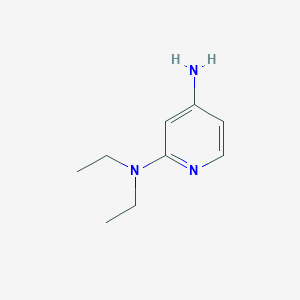
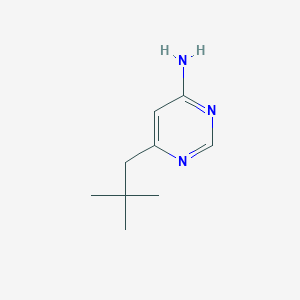

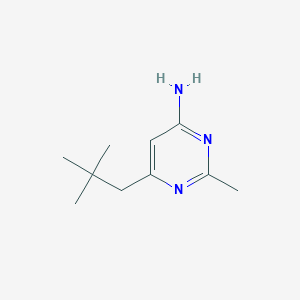

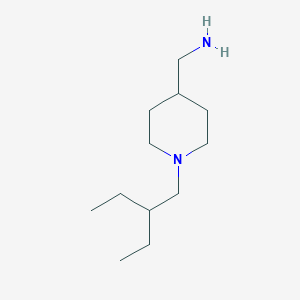

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1464673.png)
![{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464674.png)
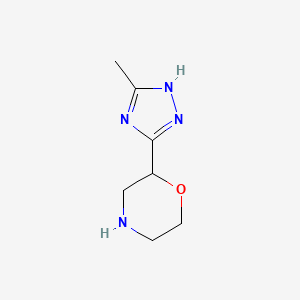
![N-[(2H-1,3-benzodioxol-5-yl)methyl]cyclobutanamine](/img/structure/B1464681.png)
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464684.png)
